7-(Trifluoromethyl)-1,4-diazepan-5-one

Vue d'ensemble

Description

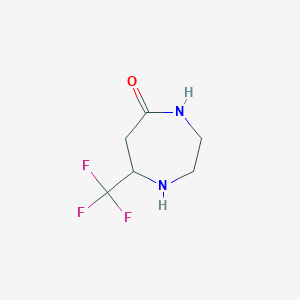

7-(Trifluoromethyl)-1,4-diazepan-5-one is a heterocyclic compound featuring a seven-membered ring with nitrogen atoms at positions 1 and 4, and a trifluoromethyl group at position 7

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a trifluoromethyl ketone. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted trifluoromethyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

7-(Trifluoromethyl)-1,4-diazepan-5-one is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in targeting conditions related to the central nervous system, including:

- Antidepressant Activity : Research indicates that derivatives may interact with serotonin receptors, potentially modulating mood disorders such as depression and anxiety.

- Anticancer Properties : Several studies have demonstrated that compounds derived from this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells.

Organic Synthesis

The compound serves as a critical building block in organic synthesis. Its structure allows for various modifications, enabling the creation of complex molecules used in:

- Synthesis of Agrochemicals : The compound's derivatives are being explored for their potential use in developing new agrochemical agents.

- Pharmaceutical Development : As a precursor, it facilitates the synthesis of more complex therapeutic agents.

Anticancer Study

A notable study evaluated the effects of this compound derivatives on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased markers of apoptosis, suggesting its potential as a lead compound for new anticancer therapies.

Neuropharmacological Assessment

In vivo tests using forced swim tests (FST) demonstrated that certain derivatives exhibited antidepressant-like effects comparable to established treatments. This suggests that this compound could be further investigated for its therapeutic potential in mood disorders.

Mécanisme D'action

The mechanism by which 7-(Trifluoromethyl)-1,4-diazepan-5-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing biological pathways and therapeutic outcomes.

Comparaison Avec Des Composés Similaires

1,4-Diazepan-5-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

7-Methyl-1,4-diazepan-5-one: Substitutes a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and metabolic stability.

7-(Trifluoromethyl)-1,4-oxazepan-5-one: Contains an oxygen atom in the ring, which can alter its reactivity and application profile.

Uniqueness: The presence of the trifluoromethyl group in 7-(Trifluoromethyl)-1,4-diazepan-5-one imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potential for improved pharmacokinetic profiles compared to its analogs. This makes it a compound of significant interest for further research and development in various scientific fields.

Activité Biologique

7-(Trifluoromethyl)-1,4-diazepan-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies, supported by empirical data and findings from various research sources.

The compound features a diazepane ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of 1,4-diazepanes exhibit a range of biological activities, including antimicrobial, anticancer, and antitrypanosomal effects. The trifluoromethyl substitution is particularly noted for its role in enhancing the pharmacological profile of these compounds.

Antitrypanosomal Activity

A study focusing on the antitrypanosomal properties of related compounds demonstrated that modifications to the diazepane structure can significantly influence potency against Trypanosoma brucei. In this context, analogs of this compound were synthesized and evaluated for their activity.

Table 1: Potency of Diazepane Derivatives Against T. brucei

| Compound | pEC50 Value | Comments |

|---|---|---|

| NEU-1106 | >6 | Initial hit from HTS |

| 4aa | 8.0 | Improved potency and ADME profile |

| 5d | 8.0 | High potency but high clearance |

| 5e | <6 | Less effective than predecessors |

The study revealed that increasing the carbon chain length generally enhanced potency but also raised clearance rates in liver microsomes. Notably, the presence of the trifluoromethyl group did not consistently improve metabolic properties as initially hypothesized .

The mechanism by which this compound exhibits its biological effects is linked to its interaction with specific enzymes and receptors. For instance, compounds with similar structures have been shown to inhibit critical kinases involved in cellular proliferation and survival pathways.

Case Studies

Several case studies have highlighted the efficacy of diazepane derivatives in various biological contexts:

- Anticancer Activity : Research has shown that certain derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For example, a compound structurally related to this compound demonstrated IC50 values in the low micromolar range against HeLa cells .

- Antimicrobial Action : Another study explored the antimicrobial properties of related compounds against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into their therapeutic potential .

- Neuropharmacological Effects : The impact of these compounds on neurotransmitter systems has also been examined, with some derivatives showing partial agonist activity at dopamine receptors .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl group at position 5 and the nitrogen atoms in the diazepanone ring enable nucleophilic substitution.

Oxidation Reactions

The diazepanone ring undergoes oxidation at the ketone and nitrogen centers.

Ring-Opening and Rearrangement

The seven-membered ring is susceptible to acid- or base-catalyzed ring-opening.

Acidic Hydrolysis

-

Conditions : HCl (6M), 100°C

-

Products : Linear diamino-ketone intermediates, which can cyclize into smaller heterocycles (e.g., piperidinones).

Base-Mediated Rearrangement

-

Conditions : NaOH (2M), ethanol, 60°C

-

Products : Trifluoromethyl-containing pyridine derivatives via retro-aldol pathways .

Coupling Reactions

The trifluoromethyl group enhances electrophilicity, enabling cross-coupling.

| Reaction | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Aryl-substituted diazepanones | 50–65% |

| Reductive Amination | NaBH₃CN, aldehyde | Secondary/tertiary amine derivatives | 70–85% |

Functionalization at the Trifluoromethyl Group

While the CF₃ group is typically inert, radical-mediated reactions enable modification:

-

Photochemical Fluorination : UV light with F₂ gas replaces CF₃ with perfluoroalkyl chains .

-

Grignard Addition : Organomagnesium reagents attack adjacent carbonyl, forming tertiary alcohols (limited by CF₃ steric effects).

Cycloaddition Reactions

The diazepanone ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Products |

|---|---|---|

| Nitrile Oxides | Heat, toluene | Isoxazoline-fused diazepanones |

| Azides | Cu(I) catalysis | Triazole-linked bicyclic compounds |

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)4-3-5(12)11-2-1-10-4/h4,10H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMCGMZBBZFDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.